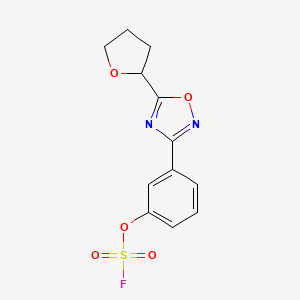
3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit potent anticancer, antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Another advantage is its excellent thermal stability, which makes it a suitable building block for the synthesis of new materials.
One of the limitations of using 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments. Another limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research on 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole. One of the main directions is the development of new drugs based on this compound. Its potent anticancer activity and diverse biological activities make it a promising candidate for the development of new drugs for various diseases.
Another future direction is the investigation of its mechanism of action. Further studies are needed to fully understand how this compound exerts its biological activity and to identify its molecular targets.
Finally, the synthesis of new materials based on 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is another future direction. Its excellent thermal stability and potential for use in electronic and optical applications make it a promising building block for the synthesis of new materials with novel properties.
Métodos De Síntesis
The synthesis of 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-(2-oxoethyl)-1,3-propanediol in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain the final compound. This method has been reported in the literature and has been used by several researchers to synthesize 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to have antimicrobial, antifungal, and antiviral activities.
In agriculture, 3-(3-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has been investigated for its potential use as a herbicide. It has been shown to exhibit selective herbicidal activity against broadleaf weeds and has the potential to be used as an alternative to traditional herbicides.
In material science, this compound has been used as a building block for the synthesis of various functional materials. It has been reported to exhibit excellent thermal stability and has the potential to be used in the development of new materials for electronic and optical applications.
Propiedades
IUPAC Name |
3-(3-fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S/c13-21(16,17)20-9-4-1-3-8(7-9)11-14-12(19-15-11)10-5-2-6-18-10/h1,3-4,7,10H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTQKUGMQKKTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)
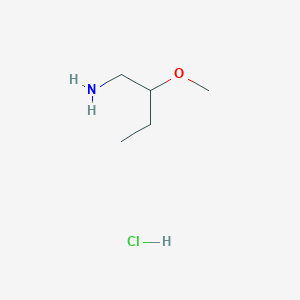

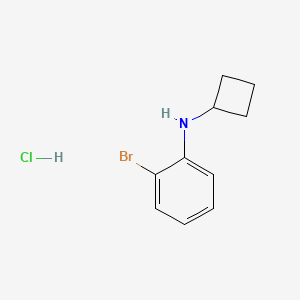
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2921576.png)

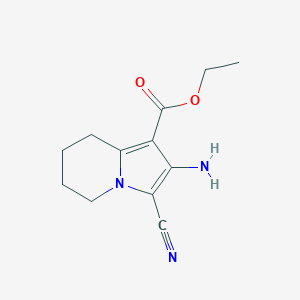
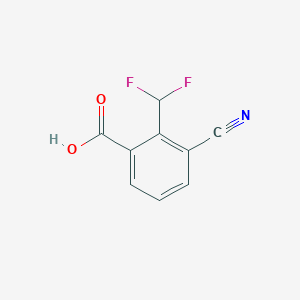
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)
